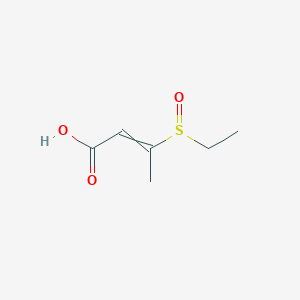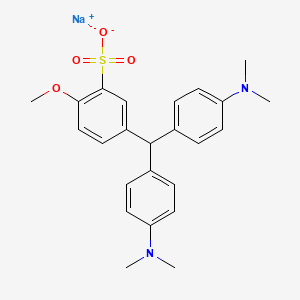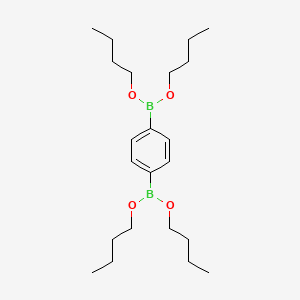
Tetrabutyl benzene-1,4-diylbisboronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutyl benzene-1,4-diylbisboronate is an organic compound that belongs to the class of boron-containing compounds. It is characterized by the presence of two boronate groups attached to a benzene ring, which is further substituted with four butyl groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutyl benzene-1,4-diylbisboronate can be synthesized through a multi-step process involving the formation of boronate esters. One common method involves the reaction of 1,4-dibromobenzene with butylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under Suzuki-Miyaura coupling conditions . The reaction typically takes place in an organic solvent like toluene, with a base such as potassium carbonate, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions and optimize yield.
Chemical Reactions Analysis
Types of Reactions
Tetrabutyl benzene-1,4-diylbisboronate undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Oxidation and Reduction: The boronate groups can undergo oxidation to form boronic acids or reduction to form boranes.
Coupling Reactions: The compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.
Oxidation: Boronic acids are formed as major products.
Reduction: Boranes are the primary products.
Scientific Research Applications
Tetrabutyl benzene-1,4-diylbisboronate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to investigate its use in the development of boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of tetrabutyl benzene-1,4-diylbisboronate primarily involves its ability to participate in coupling reactions. In Suzuki-Miyaura coupling, the boronate groups react with halides in the presence of a palladium catalyst to form carbon-carbon bonds . The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of the desired product.
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to the benzene ring.
1,4-Dibromobenzene: A benzene derivative with two bromine atoms at the para positions.
Butylboronic Acid: A boronic acid with a butyl group attached to the boron atom.
Uniqueness
Tetrabutyl benzene-1,4-diylbisboronate is unique due to the presence of both boronate groups and butyl substituents on the benzene ring. This combination imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications.
Properties
CAS No. |
2449-19-6 |
|---|---|
Molecular Formula |
C22H40B2O4 |
Molecular Weight |
390.2 g/mol |
IUPAC Name |
dibutoxy-(4-dibutoxyboranylphenyl)borane |
InChI |
InChI=1S/C22H40B2O4/c1-5-9-17-25-23(26-18-10-6-2)21-13-15-22(16-14-21)24(27-19-11-7-3)28-20-12-8-4/h13-16H,5-12,17-20H2,1-4H3 |
InChI Key |
WVVLCYRUHHDNQQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)B(OCCCC)OCCCC)(OCCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


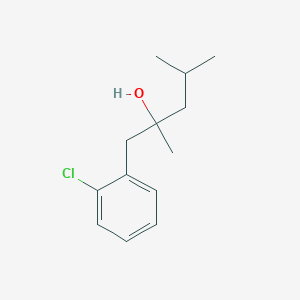
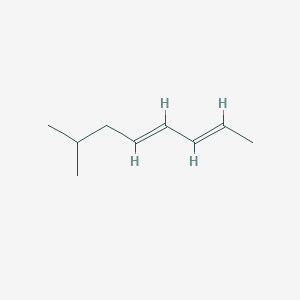
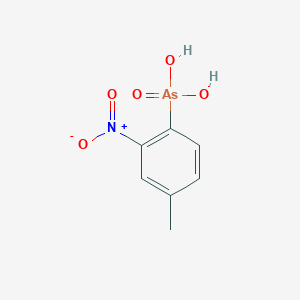
![Cycloocta[4,5]benzo[1,2-B]oxirene](/img/structure/B14742414.png)
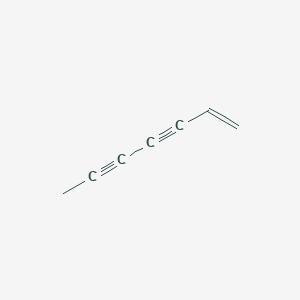
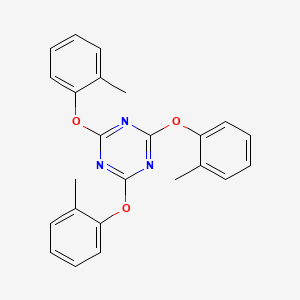
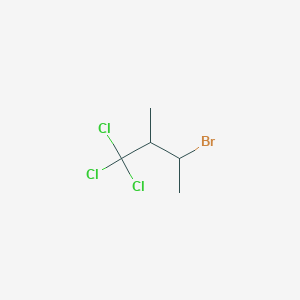
![(E,E)-N,N'-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine]](/img/structure/B14742444.png)
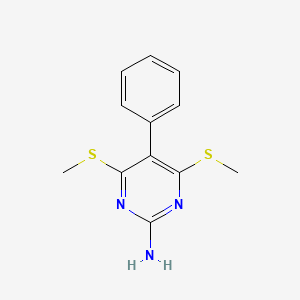


![N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine](/img/structure/B14742468.png)
